Hypoiodite

描述

Structure

3D Structure

属性

CAS 编号 |

15065-65-3 |

|---|---|

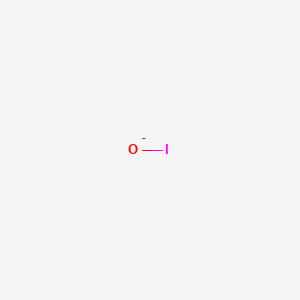

分子式 |

IO- |

分子量 |

142.904 g/mol |

IUPAC 名称 |

hypoiodite |

InChI |

InChI=1S/IO/c1-2/q-1 |

InChI 键 |

AAUNBWYUJICUKP-UHFFFAOYSA-N |

SMILES |

[O-]I |

规范 SMILES |

[O-]I |

同义词 |

HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |

产品来源 |

United States |

Foundational & Exploratory

The Hypoiodite Ion (IO⁻): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable inorganic anion.[1][2][3] Despite its transient nature, existing primarily in solution, it plays a crucial role as a powerful oxidizing agent and a key intermediate in various chemical transformations, most notably the haloform reaction.[1][4] Its inherent instability is characterized by a rapid disproportionation into iodide and iodate (B108269) ions.[1][3] This guide provides an in-depth examination of the chemical properties, quantitative data, and experimental considerations of the this compound ion, intended for professionals in research and development.

Core Chemical Properties

The this compound ion consists of an iodine atom and an oxygen atom, with the negative charge localized primarily on the more electronegative oxygen atom.[2] The electronic geometry around both the iodine and oxygen atoms is tetrahedral, with both atoms exhibiting sp³ hybridization.[2]

Formation and Stability

This compound is not a stable compound that can be isolated as a solid salt.[5] It is generated in situ, typically in aqueous solutions. The primary method for its formation is the reaction of elemental iodine with a cold, dilute solution of an alkali hydroxide (B78521), such as sodium hydroxide.[1][6][7]

Reaction: I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O

To maximize the yield of this compound and suppress its subsequent decomposition, the reaction must be carried out at low temperatures.[7] In hot, concentrated basic solutions, the this compound formed will rapidly disproportionate.[7] A pH of around 12 is often cited as optimal for its preparation in solution.[2][8]

Disproportionation

The most significant chemical property of the this compound ion is its extreme instability, leading to a rapid disproportionation reaction where it is simultaneously oxidized and reduced.[1][3] In this process, this compound (with iodine in the +1 oxidation state) converts into the more stable iodide ion (I⁻, -1 oxidation state) and iodate ion (IO₃⁻, +5 oxidation state).[3][9]

Overall Reaction: 3IO⁻ → 2I⁻ + IO₃⁻

This reaction is highly dependent on factors such as pH, temperature, and concentration.[5] The driving force for this reaction is the thermodynamic instability of the +1 oxidation state of iodine.[3]

Acid-Base Chemistry

This compound is the conjugate base of the weak acid, hypoiodous acid (HIO).[1][4] The equilibrium between the acid and its conjugate base is established in aqueous solutions.

Equilibrium: HIO + H₂O ⇌ IO⁻ + H₃O⁺

The acid dissociation constant (pKa) for hypoiodous acid has been reported with some variation, with values generally falling in the range of 10.4 to 11.[1][2][10][11]

Oxidizing Properties

The this compound ion is a potent oxidizing agent and serves as the key reactive species in several important organic reactions.[1] Its most prominent application is in the iodoform (B1672029) (haloform) reaction , which is a reliable chemical test for the presence of methyl ketones (R-CO-CH₃) or secondary alcohols that can be oxidized to methyl ketones (R-CH(OH)-CH₃).[12][13][14] In this reaction, the this compound first exhaustively halogenates the methyl group, followed by cleavage of the resulting triiodomethyl group by a hydroxide ion to form iodoform (CHI₃), a yellow precipitate, and a carboxylate salt.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound ion and its conjugate acid.

Table 1: Physicochemical Properties of this compound Ion

| Property | Value | Source |

|---|---|---|

| Chemical Formula | IO⁻ | [3][4] |

| Molar Mass | 142.904 g/mol | |

| Exact Mass | 142.89939 Da | [3][4] |

| Conjugate Acid | Hypoiodous Acid (HIO) |[1][4] |

Table 2: Acid-Base and Electrochemical Properties

| Parameter | Half-Reaction / Equilibrium | Value (at 25 °C) | Source |

|---|---|---|---|

| Acid Dissociation Constant (pKa) | HIO ⇌ H⁺ + IO⁻ | 10.64 | [10] |

| 10.4 ± 0.1 | [11] | ||

| Standard Reduction Potential (E°) | IO⁻ + H₂O + 2e⁻ → I⁻ + 2OH⁻ | +0.47 V | [12][13] |

| Standard Reduction Potential (E°) | HIO + H⁺ + 2e⁻ → I⁻ + H₂O | +0.99 V | [10][13] |

| Standard Reduction Potential (E°) | 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O | +1.19 V | [8][13] |

| Standard Reduction Potential (E°) | IO₃⁻ + 3H₂O + 6e⁻ → I⁻ + 6OH⁻ | +0.26 V |[12][13] |

Experimental Protocols

In Situ Preparation of Sodium this compound Solution

Objective: To prepare a solution containing sodium this compound for immediate use as a reactive agent.

Materials:

-

Iodine (I₂)

-

Sodium hydroxide (NaOH), 2M solution

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a dilute solution of sodium hydroxide (e.g., 2M). Cool the solution in an ice bath to 0-5 °C.

-

Slowly add solid iodine crystals to the cold, stirred NaOH solution. The dark color of the iodine will fade as it reacts to form the pale-yellow this compound solution along with colorless iodide.

-

The reaction mixture should be kept cold and used immediately, as the this compound ion will begin to disproportionate upon standing, especially if the temperature rises.[7]

Chemical Equation: I₂ (s) + 2NaOH (aq) → NaIO (aq) + NaI (aq) + H₂O (l)

Iodoform Test for Methyl Ketones

Objective: To detect the presence of a methyl ketone or a secondary alcohol oxidizable to a methyl ketone.

Materials:

-

Test compound

-

Solvent (e.g., water, dioxane if the compound is insoluble in water)

-

Sodium hydroxide solution (e.g., 5%)

-

Potassium iodide-iodine reagent (I₂ dissolved in KI solution)

-

Water bath (60 °C)

Procedure:

-

Dissolve a small amount (e.g., 0.1 g or 5 drops) of the test compound in approximately 2 mL of a suitable solvent (water or dioxane) in a test tube.

-

Add 2 mL of 5% sodium hydroxide solution.

-

Add the potassium iodide-iodine reagent dropwise while shaking until a persistent dark iodine color remains. This step generates the this compound in situ.

-

Allow the mixture to stand for 2-3 minutes at room temperature. If no precipitate forms, gently warm the test tube in a water bath at 60 °C for a few minutes.

-

Observe the formation of a precipitate. A positive test is indicated by the formation of a pale yellow, antiseptic-smelling solid, which is iodoform (CHI₃).

Conclusion

The this compound ion is a fundamentally important, albeit ephemeral, chemical species. Its high reactivity and role as a potent oxidizing agent make it a valuable tool in synthetic and analytical chemistry. A thorough understanding of its properties, particularly its inherent instability and the conditions required for its in situ generation, is critical for researchers leveraging its reactivity in drug development and other scientific applications. The quantitative data and protocols provided herein serve as a foundational resource for the effective and safe utilization of this transient but powerful ion.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cetama.partenaires.cea.fr [cetama.partenaires.cea.fr]

- 4. Standard electrode potential (data page) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Standard Potentials [saylordotorg.github.io]

- 8. chem21labs.com [chem21labs.com]

- 9. researchgate.net [researchgate.net]

- 10. Standard Reduction Potentials [av8n.com]

- 11. Relative standard electrode potentials of I3−/I−, I2/I3−, and I2/I− redox couples and the related formation constants of I3− in some pure and mixed dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]

- 12. lachimie.net [lachimie.net]

- 13. pcm13.free.fr [pcm13.free.fr]

- 14. Standard Reduction Potentials made easy | ChemTalk [chemistrytalk.org]

The Hypoiodite Ion (IO⁻): A Technical Guide to Formula, Structure, and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable inorganic anion.[1][2][3] Despite its transient nature, it plays a significant role as a powerful oxidizing agent in organic synthesis and as a key antimicrobial species in mammalian innate immunity.[4][5][6] This technical guide provides a comprehensive overview of the this compound ion, detailing its chemical formula, electronic and molecular structure, and physicochemical properties. It outlines detailed experimental protocols for its in situ generation and characterization using spectroscopic techniques. Furthermore, this document explores the biological significance of this compound within the lactoperoxidase system and discusses its potential, as well as its challenges, in the context of antimicrobial drug development. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Formula and Molecular Structure

The this compound ion is a diatomic anion with the chemical formula IO⁻ .[1][2][3] It consists of one iodine atom covalently bonded to one oxygen atom, with the molecule carrying an overall formal charge of -1.[1][7]

Lewis Structure and Valence Electrons

The electronic structure of the this compound ion comprises 14 total valence electrons.[1][7][8] This total is derived from the 7 valence electrons of iodine (Group 17), the 6 valence electrons of oxygen (Group 16), and one additional electron for the negative charge.[8][9]

The Lewis structure features a single covalent bond between the iodine and oxygen atoms. Both atoms are surrounded by three lone pairs of electrons, satisfying the octet rule for each.[8][9] The negative formal charge is typically assigned to the more electronegative oxygen atom.[1][10]

Caption: Lewis structure of the this compound (IO⁻) ion.

Molecular and Electronic Geometry

While the diatomic nature of the IO⁻ ion dictates a linear molecular geometry with a bond angle of 180 degrees, its electronic geometry is more complex.[1] Due to the presence of one bonding pair and three lone pairs around each atom, the electron pairs arrange themselves in a tetrahedral electronic geometry to minimize repulsion.[1] This arrangement is consistent with sp³ hybridization of the valence orbitals on both the iodine and oxygen atoms.[1] The significant difference in electronegativity between iodine and oxygen results in a substantial dipole moment, making the ion highly polar.[7]

Physicochemical and Spectroscopic Properties

The this compound ion is notoriously unstable and typically only exists in solution, particularly under alkaline conditions (pH > 9).[1][11] It readily undergoes disproportionation, a reaction where it is simultaneously oxidized and reduced to form more stable iodide (I⁻) and iodate (B108269) (IO₃⁻) ions.[2][3] This reaction is highly dependent on pH, accelerating in neutral or acidic environments.[12]

Table 1: Summary of Physicochemical and Spectroscopic Data for this compound (IO⁻)

| Property | Value / Description | Reference(s) |

| Chemical Formula | IO⁻ | [1][2] |

| Molar Mass | 142.904 g/mol | [13] |

| Conjugate Acid | Hypoiodous Acid (HIO) | [1] |

| pKa of HIO | ~11.0 | [7][14] |

| Stability | Highly unstable; rapidly disproportionates to I⁻ and IO₃⁻, especially at pH < 9. | [2][3][15] |

| UV-Vis λmax | 363 nm | [7] |

| Molar Absorptivity (ε) | 60 ± 3 dm³ mol⁻¹ cm⁻¹ at 363 nm | [7] |

| Raman Shift (I-O) | 430 ± 2 cm⁻¹ (characteristic stretching vibration) | [4][7] |

In Situ Generation and Experimental Elucidation

Due to its instability, this compound cannot be isolated as a stable solid salt and is almost exclusively generated in situ for immediate use in reactions or for characterization.[4][15][16]

Protocols for In Situ Generation

Method 1: Reaction of Iodine with a Strong Base This is the most common method for generating this compound for synthetic and analytical purposes.[2][3]

-

Objective: To generate a solution containing this compound (IO⁻) ions.

-

Reagents: Elemental iodine (I₂), Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, cold), distilled water.

-

Protocol:

-

Prepare a cold, dilute solution of sodium hydroxide (e.g., 0.1 M to 1.0 M) in an appropriate flask, ideally in an ice bath to maintain low temperatures.

-

Slowly add a saturated aqueous solution of iodine or solid iodine crystals to the rapidly stirred, cold NaOH solution.

-

The dark brown color of the iodine solution will fade as it reacts to form a pale yellow solution containing sodium this compound (NaIO), sodium iodide (NaI), and water.[12] The reaction is: I₂ + 2NaOH → NaIO + NaI + H₂O.[17]

-

The resulting solution must be used immediately due to the rapid disproportionation of the this compound ion.[15] The rate of decomposition is dependent on the concentration of the hydroxide solution.[15]

-

Method 2: Deprotonation of Hypoiodous Acid this compound is the conjugate base of hypoiodous acid (HIO).[1] Adjusting the pH of a hypoiodous acid solution above its pKa (~11) will yield the this compound ion.[7] HIO + OH⁻ ⇌ IO⁻ + H₂O[1]

Experimental Protocol for UV-Visible Spectroscopic Analysis

-

Objective: To identify the characteristic UV-Vis absorbance maximum of this compound and monitor its concentration or decomposition over time.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200-500 nm.

-

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

-

Blanking: Fill a quartz cuvette with the solvent used for the reaction (e.g., 0.1 M NaOH solution). Place the cuvette in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 220-450 nm).

-

Sample Preparation: Generate the this compound solution in situ as described in Protocol 3.1 immediately before measurement.

-

Measurement: Quickly transfer the freshly prepared this compound solution to the sample cuvette. Place the cuvette in the sample holder and immediately initiate a scan.

-

Data Analysis: The resulting spectrum should show a characteristic absorption maximum at approximately 363 nm, confirming the presence of the IO⁻ ion.[7] For kinetic studies of its disproportionation, repeated scans can be taken at fixed time intervals, monitoring the decrease in absorbance at 363 nm. An isobestic point at 248 nm may be observed, indicating a direct conversion to its decomposition products.[7]

-

Experimental Protocol for Raman Spectroscopic Analysis

-

Objective: To detect the characteristic I-O stretching vibration of the this compound ion.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., 514.5 nm Argon-ion laser or 532 nm Nd:YAG laser), a sample holder for liquids, and a sensitive detector (e.g., CCD).[8][10]

-

Procedure:

-

Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., carbon tetrachloride) to ensure frequency accuracy.

-

Sample Preparation: Generate the this compound solution in situ (Protocol 3.1) in a glass capillary tube or other suitable container for Raman analysis.[8] A relatively high concentration is preferred to obtain a good signal-to-noise ratio.

-

Data Acquisition: Place the sample in the spectrometer's sample compartment. Focus the laser onto the sample and begin acquiring the spectrum. Typical parameters may include a laser power of ~900 mW and a spectral band pass of ~6 cm⁻¹.[8]

-

Data Analysis: Process the collected spectrum to remove background fluorescence if necessary. A distinct Raman band at approximately 430 ± 2 cm⁻¹ serves as a diagnostic peak for the I-O stretching vibration of the this compound ion.[4][7] This peak can be used to distinguish it from other iodine-containing species.[7]

-

Caption: Experimental workflow for this compound generation and characterization.

Biological Role and Drug Development Implications

The Lactoperoxidase System: Nature's Antimicrobial Agent

This compound is a key effector molecule in the innate immune system, particularly in mammalian extracellular fluids like saliva, milk, and tears.[4][5] It is generated by the heme enzyme lactoperoxidase (LPO) .[5] The LPO system catalyzes the oxidation of iodide ions (I⁻) using hydrogen peroxide (H₂O₂) as the oxidizing agent.[5][18]

The overall reaction can be summarized as: I⁻ + H₂O₂ --(Lactoperoxidase)--> IO⁻ + H₂O[18]

This enzymatically generated this compound serves as a potent, broad-spectrum antimicrobial agent.[11] Its mechanism of action involves the rapid oxidation of critical biomolecules in pathogens, such as:

-

Sulfhydryl (thiol) groups in proteins and enzymes.[18]

-

NAD(P)H , thereby disrupting metabolic pathways like glycolysis and respiration.[18]

-

Thioether moieties .[18]

This oxidative damage leads to the inhibition of essential cellular processes and ultimately, bacterial death.[18]

Caption: The Lactoperoxidase (LPO) pathway for this compound generation.

Implications for Antimicrobial Drug Development

The potent and broad-spectrum activity of this compound makes it an attractive concept for antimicrobial therapies, especially in an era of rising multidrug resistance.[6][13]

-

Advantages: Iodine-based agents are effective and generally do not promote the development of resistant bacterial strains.[19] The mechanism of indiscriminate oxidation of multiple essential targets makes it difficult for bacteria to evolve resistance.

-

Challenges: The primary challenge for developing this compound as a therapeutic is its extreme instability and high reactivity.[2][3] Direct administration is not feasible. Therefore, research focuses on developing stable iodine-containing complexes or in situ generating systems that can deliver the antimicrobial activity of this compound in a controlled manner at the site of infection.[6]

Future strategies may involve the design of prodrugs or carrier molecules (e.g., iodophors) that release this compound or a related reactive iodine species under specific physiological conditions, mimicking the targeted action of the natural lactoperoxidase system.

Conclusion

The this compound ion, IO⁻, is a simple yet powerful chemical species. While its formula and linear structure are straightforward, its high reactivity and inherent instability make its study challenging, necessitating in situ generation and rapid analytical techniques. Spectroscopic methods, particularly UV-Visible and Raman spectroscopy, provide definitive fingerprints for its identification and quantification. The biological role of this compound as a key antimicrobial agent produced by the lactoperoxidase system highlights its importance in innate immunity and offers a compelling rationale for exploring novel iodine-based therapeutics. For researchers and drug developers, understanding the fundamental chemistry, generation, and properties of this compound is crucial for harnessing its potent oxidative capabilities for future applications in synthesis and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural evidence of the oxidation of iodide ion into hyper-reactive this compound ion by mammalian heme lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nrc.gov [nrc.gov]

- 9. researchgate.net [researchgate.net]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. The lactoperoxidase system: the influence of iodide and the chemical and antimicrobial stability over the period of about 18 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Role of Antimicrobial Drug in the Development of Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. inorganic chemistry - Why salts of hypoiodous acid like sodium this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Iodine-lithium-alpha-dextrin (ILαD) against Staphylococcus aureus skin infections: a comparative study of in-vitro bactericidal activity and cytotoxicity between ILαD and povidone-iodine. [publications-affiliated.scilifelab.se]

A Technical Guide to the Synthesis and Preparation of Sodium Hypoiodite Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypoiodite (NaOI) is a highly reactive and unstable inorganic compound that serves as a potent oxidizing and iodinating agent in organic synthesis. Due to its inherent instability, it is exclusively prepared in situ for immediate consumption in reactions. This technical guide provides an in-depth overview of the synthesis, stability, and primary applications of sodium this compound solutions. It details experimental protocols for its preparation and for its use in the classic iodoform (B1672029) reaction. Quantitative data regarding its formation and decomposition are summarized, and key chemical pathways are visualized to provide a comprehensive resource for laboratory professionals.

Introduction

Sodium this compound belongs to the hypohalite family of compounds and is the sodium salt of hypoiodous acid. Its significance in organic chemistry stems from its role as a powerful electrophilic iodinating agent and a mild oxidant.[1] A primary application is the haloform reaction, specifically the iodoform test, which is used for the oxidative cleavage of methyl ketones and certain secondary alcohols.[1][2] Unlike its more stable counterparts, sodium hypochlorite (B82951) and sodium hypobromite, sodium this compound has not been isolated as a solid and exists only transiently in aqueous solutions.[3] Its utility is intrinsically linked to its reactivity, which is also the cause of its rapid decomposition through disproportionation. Understanding the factors that govern its formation and subsequent decomposition is critical for its effective use in synthetic protocols.

Chemical Principles

Synthesis of Sodium this compound

The most common and practical method for the preparation of sodium this compound is the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[4]

Reaction: I₂ + 2NaOH ⇌ NaOI + NaI + H₂O

This is an equilibrium reaction where iodine is simultaneously oxidized to the +1 state in this compound (OI⁻) and reduced to the -1 state in iodide (I⁻).

Decomposition via Disproportionation

Sodium this compound is thermodynamically unstable and readily undergoes disproportionation, particularly under neutral to alkaline conditions, or when heated.[1][4] In this reaction, the iodine in the +1 oxidation state is converted to the more stable -1 (iodide) and +5 (iodate) states.

Reaction: 3NaOI → 2NaI + NaIO₃

This decomposition is a key consideration in the practical application of sodium this compound, necessitating its immediate use after preparation. The kinetics of this disproportionation are second-order with respect to the this compound concentration.[1][5]

Quantitative Data Summary

The synthesis and stability of sodium this compound are highly dependent on reaction conditions. The following tables summarize the key quantitative parameters.

Table 1: Optimal Conditions for Sodium this compound Synthesis

| Parameter | Optimal Condition | Rationale |

| Temperature | 0 - 5 °C | Minimizes the rate of disproportionation into sodium iodate (B108269) and sodium iodide.[4] |

| NaOH Concentration | Dilute Solution (e.g., 5-10%) | High concentrations of hydroxide ions accelerate the disproportionation reaction.[3] |

| pH | Alkaline (for synthesis) | The synthesis reaction requires a basic medium. |

Table 2: Factors Influencing Sodium this compound Stability

| Factor | Effect on Stability | Quantitative Insight |

| Temperature | Stability decreases significantly with increasing temperature. | The disproportionation reaction is highly temperature-dependent. |

| pH | Most stable in neutral to slightly acidic solutions (pH 5-7).[1] | Prone to rapid disproportionation in alkaline solutions (pH > 8).[1] |

| Concentration | Higher concentrations lead to faster decomposition. | The rate of decay is second-order with respect to this compound concentration.[1] |

| Presence of Iodide | Can shift the synthesis equilibrium and affect the disproportionation rate.[6] | The effect is dependent on pH. |

| Light Exposure | (Analogous to NaOCl) Promotes decomposition. | Solutions should be prepared and used in vessels that minimize light exposure.[7] |

Experimental Protocols

In Situ Preparation of Sodium this compound Solution (General Protocol)

This protocol describes the preparation of a sodium this compound solution for immediate use as an oxidizing or iodinating agent.

Materials:

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Stir plate and stir bar

-

Erlenmeyer flask

Procedure:

-

Prepare a dilute solution of sodium hydroxide (e.g., 2 M or ~8% w/v) in distilled water.

-

Cool the NaOH solution to 0-5 °C using an ice bath.

-

While stirring vigorously, slowly add solid iodine (I₂) to the cold NaOH solution. A 1:2 molar ratio of I₂ to NaOH is typically used.

-

Continue stirring in the ice bath until the iodine has completely dissolved, resulting in a pale yellow solution.

-

The resulting solution contains sodium this compound and sodium iodide and should be used immediately for the intended reaction.

Iodoform Test for Methyl Ketones or Secondary Alcohols

This protocol utilizes an in situ generated sodium this compound solution to test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.

Materials:

-

Compound to be tested

-

10% aqueous potassium iodide (KI) solution

-

5% aqueous sodium hydroxide (NaOH) solution

-

Iodine-Potassium Iodide (I₂-KI) reagent (Lugol's solution)

-

Water bath (60 °C)

-

Test tubes

Procedure:

-

Dissolve approximately 0.1 g of the test compound (or 4-5 drops if liquid) in 2 mL of water in a test tube. If the compound is not soluble in water, a minimal amount of dioxane or methanol (B129727) can be added dropwise to achieve a homogeneous solution.[2][8]

-

Add 2 mL of 5% NaOH solution to the test tube.[8]

-

Add the I₂-KI reagent dropwise while shaking until a distinct dark brown color of iodine persists.[8]

-

Allow the mixture to stand at room temperature for 2-3 minutes. If no precipitate forms, gently warm the test tube in a water bath at approximately 60 °C for about 5 minutes.[2][9]

-

If the iodine color fades during warming, add more I₂-KI reagent until the dark color persists for at least two minutes of heating.[2]

-

After heating, remove the excess iodine by adding a few drops of NaOH solution with shaking, until the solution becomes colorless or pale yellow.

-

Dilute the mixture with an equal volume of water and allow it to stand for 10-15 minutes.[2]

-

Observation: A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell.

Mandatory Visualizations

Synthesis and Decomposition Pathway

The following diagram illustrates the primary reaction for the synthesis of sodium this compound and its subsequent decomposition pathway.

Caption: Synthesis of NaOI and its subsequent disproportionation.

Experimental Workflow for the Iodoform Test

This diagram outlines the logical steps for performing the iodoform test.

Caption: Workflow for the iodoform test protocol.

Conclusion

Sodium this compound is a valuable, albeit transient, reagent in organic synthesis. Its effective application hinges on a thorough understanding of its in situ generation from iodine and sodium hydroxide and the factors that promote its rapid disproportionation. By controlling temperature, reactant concentrations, and pH, researchers can harness the potent oxidizing and iodinating properties of sodium this compound for specific applications like the iodoform test. The protocols and data presented in this guide offer a comprehensive framework for the successful preparation and utilization of this reactive species in a laboratory setting.

References

- 1. Sodium this compound|22468-64-0|Research Chemicals [benchchem.com]

- 2. Iodoform Test - Principle, Methods and Examples. [allen.in]

- 3. d.umn.edu [d.umn.edu]

- 4. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. forceflowscales.com [forceflowscales.com]

- 8. testbook.com [testbook.com]

- 9. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

Stability of Hypoiodite in Aqueous and Organic Solvents: A Technical Guide

Abstract

Hypoiodite (IO⁻), the iodine analog of hypochlorite (B82951) and hypobromite, is a highly reactive and unstable species of significant interest in both aqueous chemistry and organic synthesis. Its transient nature presents both challenges and opportunities, particularly in fields requiring potent but short-lived oxidizing or iodinating agents. This technical guide provides an in-depth review of the stability of this compound in aqueous and organic environments. It consolidates quantitative kinetic data, details experimental protocols for its preparation and analysis, and presents reaction pathways and workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for professionals leveraging this compound chemistry in research and development.

Introduction

The this compound ion (IO⁻) and its conjugate acid, hypoiodous acid (HOI), are key intermediates in the chemistry of aqueous iodine. Unlike its lighter halogen counterparts, this compound is exceptionally unstable and cannot be isolated as a solid salt.[1] It exists transiently in solution and readily undergoes disproportionation to form more stable iodine species, namely iodide (I⁻) and iodate (B108269) (IO₃⁻).[1][2] This inherent instability is a critical factor in its application, from its role in disinfection and the formation of iodinated byproducts in water treatment to its use as a powerful oxidant in organic synthesis.[3]

In organic chemistry, this compound is typically generated in situ to achieve specific transformations, such as the haloform reaction or oxidative cyclizations.[1][4][5][6] Organic derivatives, such as tert-butyl this compound and acetyl this compound, have been developed as reagents that harness the reactivity of the I(+1) oxidation state in a more controlled manner within non-aqueous environments.[7]

This guide will systematically explore the factors governing this compound stability, present available quantitative data, and provide detailed methodologies for its study and application.

Stability of this compound in Aqueous Solutions

The stability of this compound in water is predominantly dictated by its propensity to disproportionate. The primary decomposition pathway is the conversion of this compound into iodide and iodate ions. This process is highly dependent on pH, temperature, and the presence of other chemical species that can act as catalysts or inhibitors.

Decomposition Pathways

In aqueous solution, this compound exists in equilibrium with its conjugate acid, hypoiodous acid (HOI). The pKa of HOI is approximately 10.4 at 25°C.[3] The overall disproportionation reaction is often represented as:

3IO⁻ → 2I⁻ + IO₃⁻ [1]

However, the mechanism is more complex, involving reactions between both HOI and IO⁻. The key uncatalyzed disproportionation reactions and their rate constants in the pH range of 7.6–11.1 are:

-

HOI + HOI → I⁻ + IO₂⁻ + 2H⁺ (Rate-determining step)

-

HOI + OI⁻ → I⁻ + IO₂⁻ + H⁺ (Faster than the HOI+HOI reaction)

The iodite (B1235397) ion (IO₂⁻) formed is then rapidly oxidized to iodate (IO₃⁻).

Below is a diagram illustrating the core disproportionation pathway in an aqueous medium.

References

- 1. inorganic chemistry - Why salts of hypoiodous acid like sodium this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. inorganic chemistry - Why is the this compound anion unstable in solution, whereas hypochlorite is relatively stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. byjus.com [byjus.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Hypoiodite as a radical intermediate in chemical reactions

An In-depth Technical Guide on Hypoiodite as a Radical Intermediate in Chemical Reactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound radical (IO•) as a reactive intermediate in chemical reactions. It covers its formation, detection, reactivity, and role in synthetic organic chemistry, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the this compound Radical (IO•)

The this compound radical (IO•) is a highly reactive, short-lived species that plays a significant role as an intermediate in various chemical transformations. It is the neutral counterpart to the this compound ion (IO⁻) and is a key species in iodine-mediated radical reactions. Its high reactivity makes it a powerful tool for C-H functionalization, yet also challenging to study directly. This guide delves into the fundamental chemistry of the IO• radical, providing insights for its application in research and development.

Formation of the this compound Radical

The this compound radical is typically generated in situ under specific reaction conditions. Common methods for its formation include:

-

Photolysis of Iodine-Containing Precursors: The most common method for generating IO• radicals for kinetic studies is through laser photolysis. Precursors such as diiodomethane (B129776) (CH₂I₂) or iodotrifluoromethane (B1198407) (CF₃I) are photolyzed, often in the presence of oxygen or ozone. For instance, the reaction of photolytically generated CH₂I with O₂ has been shown to produce IO radicals.

-

Reaction of Atomic Iodine with Ozone: The reaction of iodine atoms with ozone is a significant source of IO radicals, particularly in atmospheric chemistry.

-

In Situ Formation in "this compound Reactions": In synthetic chemistry, "this compound-mediated" reactions, such as the Suárez and Hofmann-Löffler-Freytag reactions, involve the in situ generation of a reactive iodine species. While not always directly involving a free IO• radical as the primary hydrogen abstracting species, these reactions proceed through radical pathways initiated by the decomposition of an N-iodo or O-iodo intermediate. For example, the reaction of an alcohol with a hypervalent iodine reagent and iodine can lead to the formation of an alkoxy radical, which then initiates subsequent radical steps.

Detection and Characterization

Due to its short lifetime, the direct detection of the this compound radical requires sensitive spectroscopic techniques.

-

Cavity Ring-Down Spectroscopy (CRDS): This is a highly sensitive absorption spectroscopy technique used for quantitative measurements of IO• radical concentrations. The IO• radical has a characteristic absorption spectrum in the visible region, with the A²Π₃/₂–X²Π₃/₂ transition being a prominent feature used for its detection and kinetic studies.

-

Transient Absorption Spectroscopy: This technique is also employed to monitor the formation and decay of IO• radicals in real-time, providing kinetic information about its reactions.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: While direct EPR detection of the highly reactive IO• radical is challenging, the spin trapping technique can be employed. A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the IO• radical to form a more stable nitroxide radical adduct (DMPO-OI), which can then be detected and characterized by its EPR spectrum. However, specific EPR spectra for the DMPO-IO adduct are not widely reported in the literature, and care must be taken to differentiate it from adducts of other oxygen-centered radicals like the hydroxyl radical (•OH).[1]

Chemical Reactivity and Kinetics

The this compound radical is a potent oxidizing agent and participates in a variety of radical reactions.

Self-Reaction and Reaction with Small Molecules

The IO• radical can undergo a self-reaction to form iodine dioxide (OIO) and an iodine atom. It also reacts rapidly with other atmospheric species like nitric oxide (NO).

Reactions with Organic Compounds

Table 1: Selected Reaction Rate Constants of the this compound Radical (IO•)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| IO• | (1.0 ± 0.3) x 10⁻¹⁰ | 295 | CRDS |

| NO | (1.9 ± 0.5) x 10⁻¹¹ | 295 | CRDS |

Data sourced from kinetic studies using cavity ring-down spectroscopy.[2]

Role as a Radical Intermediate in Named Reactions

This compound-mediated reactions are powerful tools in organic synthesis for the functionalization of unactivated C-H bonds.

The Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction involves the cyclization of N-haloamines to form pyrrolidines or piperidines. The reaction proceeds via a nitrogen-centered radical cation, which undergoes an intramolecular 1,5-hydrogen atom transfer.[3]

A significant modification of the HLF reaction, developed by Suárez, utilizes hypervalent iodine reagents (e.g., PhI(OAc)₂) and iodine under neutral conditions to generate the nitrogen-centered radical from N-amides, N-cyanamides, or N-phosphoramidates.[1] This method avoids the strongly acidic conditions of the classical HLF reaction.

Diagram 1: Generalized Mechanism of the Suárez Modification of the HLF Reaction

Caption: Mechanism of the Suárez modification of the Hofmann-Löffler-Freytag reaction.

The Suárez Reaction (this compound Reaction)

The Suárez reaction involves the generation of an alkoxy radical from an alcohol using a hypervalent iodine reagent and iodine, followed by intramolecular hydrogen abstraction and subsequent functionalization or cyclization.[4] This reaction is particularly useful for the remote functionalization of steroids and other complex molecules.[5][6]

Diagram 2: General Scheme of the Suárez Reaction

Caption: Key steps in the Suárez reaction for cyclic ether formation.

Table 2: Examples of this compound-Mediated Cyclization Reactions and Yields

| Substrate Type | Reaction | Product Type | Yield (%) | Reference |

| Steroidal Primary Amine | Aminyl Radical Cyclization | 5/6-Oxazaspiroketal | - | [7] |

| Steroidal Primary Amine | Aminyl Radical Cyclization | Solasodine (B1681914) Acetate (B1210297) | 23 (overall) | [8] |

| Aldoximes and Alkenes | Oxidative Cyclization | Isoxazolines | Good | [9] |

Note: Specific yields for single steps are often not reported, with overall yields for multi-step syntheses being more common.

Experimental Protocols

Generation and Detection of IO• Radicals by Laser Photolysis-Cavity Ring-Down Spectroscopy

This protocol outlines a general procedure for kinetic studies of the IO• radical.

Objective: To generate IO• radicals and measure their concentration over time to determine reaction rate constants.

Materials:

-

Pulsed laser system (e.g., excimer laser) for photolysis.

-

Tunable dye laser or diode laser for probing.

-

Flow cell reactor.

-

High-reflectivity mirrors to form the optical cavity.

-

Photomultiplier tube (PMT) or other sensitive light detector.

-

Digital oscilloscope and data acquisition system.

-

Gas handling system for precursor delivery (e.g., CF₃I, O₃, N₂).

Procedure:

-

System Setup: Assemble the cavity ring-down spectrometer with the flow cell positioned within the optical cavity. Align the probe laser through the cavity and onto the detector.

-

Precursor Preparation: Prepare a gas mixture of the IO• precursor (e.g., CF₃I) and a reactant gas (e.g., O₃) in a balance of an inert carrier gas (e.g., N₂).

-

Flow Control: Flow the gas mixture through the reactor at a constant pressure and flow rate.

-

Radical Generation: Initiate the reaction by firing the photolysis laser pulse into the flow cell, which photolyzes the precursor to generate iodine atoms that subsequently react to form IO• radicals.

-

CRDS Measurement: At a specific time delay after the photolysis pulse, fire the probe laser pulse into the cavity. The light intensity leaking from the cavity will decay exponentially.

-

Data Acquisition: Record the ring-down decay trace using the PMT and oscilloscope. The decay rate (the inverse of the ring-down time) is proportional to the concentration of the absorbing species (IO•) at the probe wavelength.

-

Kinetic Profile: Repeat steps 4-6 at various time delays to obtain a kinetic profile of the IO• radical concentration.

-

Data Analysis: Fit the kinetic profile to an appropriate rate law to extract the reaction rate constant.

Diagram 3: Experimental Workflow for Laser Photolysis-CRDS

Caption: Workflow for kinetic studies of IO• radicals using laser photolysis-CRDS.

Conclusion

The this compound radical is a key transient species in a range of chemical reactions, from atmospheric processes to powerful synthetic methodologies. While its high reactivity presents experimental challenges, modern spectroscopic techniques have enabled the characterization of its kinetics and reactivity. The continued study of the IO• radical and its role in "this compound-mediated" reactions holds significant promise for the development of novel synthetic strategies, particularly in the context of complex molecule synthesis and late-stage functionalization, which are of great interest to the pharmaceutical and agrochemical industries. Further research is needed to expand the library of kinetic data for IO• radical reactions with diverse organic substrates and to further elucidate its precise mechanistic role in various synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Remote functionalization reactions in steroids: discovery and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of this compound-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of this compound-mediated aminyl radical cyclization to synthesis of solasodine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. recercat.cat [recercat.cat]

The Unstable Nature of Hypoiodite: A Thermodynamic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hypoiodite ion (IO⁻), the conjugate base of hypoiodous acid, is a transient but highly reactive iodine species. Its formation and rapid decomposition play a crucial role in various chemical and biological systems, including water treatment, organic synthesis, and as a potent oxidizing agent within the mammalian innate immune system[1]. A thorough understanding of the thermodynamics governing its existence is paramount for professionals in fields ranging from environmental science to pharmacology. This technical guide provides a comprehensive overview of the thermodynamic principles underlying this compound formation and its inherent instability, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Thermodynamic Data for this compound and Related Species

The thermodynamic stability of this compound is intrinsically linked to the Gibbs free energy, enthalpy, and entropy changes associated with its formation and decomposition. The following tables summarize the key thermodynamic parameters for aqueous this compound and related iodine species at standard conditions (298.15 K and 1 bar).

Table 1: Standard Thermodynamic Properties of Aqueous Iodine Species

| Species | Formula | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| This compound | IO⁻ | (aq) | -116.3 ± 5.4[2] | -39.3 | 41.8 |

| Iodide | I⁻ | (aq) | -55.19 | -51.57 | 111.3 |

| Iodate (B108269) | IO₃⁻ | (aq) | -221.3 | -128.0 | 117.6 |

| Hypoiodous Acid | HIO | (aq) | -138.1 | -98.7 | 138.0 |

| Iodine | I₂ | (aq) | 22.0 | 16.4 | 137.0 |

| Hydroxide | OH⁻ | (aq) | -230.0 | -157.2 | -10.75 |

| Water | H₂O | (l) | -285.8 | -237.1 | 70.0 |

Note: Values for species other than this compound are from established thermodynamic databases. The values for this compound's ΔfG° and S° have been calculated based on the provided ΔfH° and known equilibrium constants.

The Thermodynamics of this compound Formation

This compound is typically formed in an alkaline aqueous solution through the disproportionation of molecular iodine.

Reaction 1: Formation of this compound

I₂(aq) + 2OH⁻(aq) ⇌ IO⁻(aq) + I⁻(aq) + H₂O(l)

The thermodynamic parameters for this reaction are presented in Table 2.

Table 2: Thermodynamic Parameters for this compound Formation at 298.15 K

| Parameter | Value |

| ΔH° (kJ/mol) | -23.11 |

| ΔS° (J/mol·K) | 20.05 |

| ΔG° (kJ/mol) | -29.08 |

| Equilibrium Constant (K) | 1.3 x 10⁵ |

The negative Gibbs free energy change (ΔG°) and the large equilibrium constant (K) indicate that the formation of this compound from iodine in an alkaline solution is a thermodynamically favorable process. The reaction is exothermic, as indicated by the negative enthalpy change (ΔH°).

The Inevitable Decomposition: this compound Disproportionation

The hallmark of this compound chemistry is its inherent instability and tendency to undergo disproportionation into iodide and iodate ions. This reaction is a key determinant of its transient nature.

Reaction 2: Disproportionation of this compound

3IO⁻(aq) → 2I⁻(aq) + IO₃⁻(aq)

The thermodynamic driving forces for this decomposition are substantial, as shown in Table 3.

Table 3: Thermodynamic Parameters for this compound Disproportionation at 298.15 K

| Parameter | Value |

| ΔH° (kJ/mol) | -180.7 |

| ΔS° (J/mol·K) | 114.2 |

| ΔG° (kJ/mol) | -214.7 |

| Equilibrium Constant (K) | 1.6 x 10³⁷ |

The profoundly negative Gibbs free energy change and the extremely large equilibrium constant underscore the thermodynamic inevitability of this compound disproportionation under standard conditions. This reaction is strongly exothermic and is accompanied by an increase in entropy, both of which contribute to its spontaneity.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for this compound reactions relies on precise experimental techniques. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of the Equilibrium Constant for this compound Formation

This method utilizes UV-Visible spectrophotometry to measure the concentrations of species at equilibrium, allowing for the calculation of the equilibrium constant (K).

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock solutions of I₂, NaOH, and NaI of known concentrations

-

Constant temperature water bath

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reaction Mixtures: Prepare a series of solutions in volumetric flasks, each containing a constant initial concentration of I₂ and varying concentrations of NaOH. A constant ionic strength should be maintained by adding an inert salt like NaClO₄.

-

Equilibration: Allow the solutions to equilibrate in a constant temperature water bath (e.g., 298.15 K) for a predetermined time sufficient to reach equilibrium.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima of the relevant iodine species (e.g., I₃⁻ at ~353 nm, which is in equilibrium with I₂ and I⁻).

-

Use a solution with the same ionic strength and NaOH concentration but without I₂ as a blank.

-

Measure the absorbance of each equilibrated solution at the analytical wavelength.

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) and the known molar absorptivity (ε) of the absorbing species to calculate its equilibrium concentration.

-

Calculate the equilibrium concentrations of all other species (I₂, OH⁻, IO⁻, I⁻) based on the initial concentrations and the stoichiometry of the reaction.

-

Calculate the equilibrium constant, K, for each solution. The average of these values provides the equilibrium constant for the reaction.

-

Calorimetric Measurement of the Enthalpy of Disproportionation

Isothermal titration calorimetry (ITC) or reaction calorimetry can be used to directly measure the heat released during the disproportionation of this compound.

Materials and Equipment:

-

Isothermal Titration Calorimeter or a reaction calorimeter

-

A freshly prepared solution of sodium this compound (NaIO). This is typically generated in situ by reacting a known amount of I₂ with a stoichiometric amount of cold, dilute NaOH.

-

A reaction vessel maintained at a constant temperature.

Procedure:

-

Instrument Setup: Calibrate the calorimeter according to the manufacturer's instructions. Set the reaction cell to the desired temperature (e.g., 298.15 K).

-

Sample Preparation: Prepare a fresh solution of this compound immediately before the experiment due to its instability.

-

Calorimetric Measurement:

-

Inject a known amount of the this compound solution into the reaction cell of the calorimeter.

-

Monitor the heat flow as the disproportionation reaction proceeds to completion. The instrument will record a peak corresponding to the heat released.

-

-

Data Analysis:

-

Integrate the area under the heat flow peak to determine the total heat (q) released during the reaction.

-

Knowing the number of moles (n) of this compound that reacted, calculate the enthalpy of disproportionation (ΔH°) using the equation: ΔH° = -q/n.

-

Visualizing this compound Thermodynamics

Graphical representations are invaluable for understanding the complex interplay of factors governing this compound chemistry.

Chemical Equilibria of this compound

The formation and decomposition of this compound are governed by a series of interconnected chemical equilibria.

Experimental Workflow for Equilibrium Constant Determination

The process of experimentally determining the equilibrium constant for this compound formation can be visualized as a clear workflow.

References

A Deep Dive into the Hypoiodite Reaction Pathway: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Hypoiodite (IO⁻) and its protonated form, hypoiodous acid (HOI), are highly reactive iodine species that play a crucial role in both synthetic organic chemistry and biological systems. Their reactivity is multifaceted, encompassing electrophilic iodination and disproportionation pathways. Understanding the intricate mechanisms and energetics of these reactions is paramount for controlling reaction outcomes and elucidating biological processes. This technical guide provides an in-depth analysis of the this compound reaction pathway, with a strong emphasis on the insights gained from computational chemistry. We present detailed summaries of quantitative data, experimental and computational protocols, and visualizations of the key reaction mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction to this compound Reactivity

This compound is a potent electrophile and oxidizing agent. Its dual reactivity leads to two primary reaction pathways:

-

Electrophilic Iodination: this compound and related species, such as acetyl this compound (AcO-I), are effective reagents for the iodination of a variety of organic substrates, including electron-rich aromatic compounds. These reactions are of significant interest in the synthesis of pharmaceuticals and other fine chemicals.

-

Disproportionation: In aqueous solutions, hypoiodous acid and this compound are unstable and undergo disproportionation to form iodide (I⁻) and iodate (B108269) (IO₃⁻). The kinetics of this reaction are complex and highly dependent on pH and the presence of buffers.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating key thermodynamic and kinetic parameters.

Computational Studies on Electrophilic Iodination by Acetyl this compound

A recent study focused on the iodine(III)-mediated iodination of free anilines, where acetyl this compound (AcO-I) is formed in situ from (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide.[1] DFT calculations were instrumental in elucidating the reaction mechanism.

Computational Methodology

The computational protocol employed in the study of aniline (B41778) iodination by acetyl this compound provides a robust framework for investigating similar systems.[1]

-

Software: The specific software used was not detailed in the abstract, but Gaussian is a common choice for such calculations.

-

Density Functional: The ωB97X-D functional was used. This is a range-separated hybrid functional with empirical dispersion corrections, known for providing accurate results for non-covalent interactions, which are crucial in catalysis.

-

Basis Set: The def2-SVPP basis set was employed. This is a valence double-zeta basis set with polarization functions, offering a good balance between accuracy and computational cost for systems of this size.

-

Solvent Model: The effect of water as a solvent was included using the SMD (Solvation Model based on Density) implicit solvation model.[1]

Quantitative Data: Energy Profile of Aniline Iodination

The DFT calculations revealed a detailed energy profile for the iodination of aniline with acetyl this compound, highlighting the catalytic role of the ammonium cation.[1] The key energetic data from this study are summarized in the table below.

| Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | Aniline + PIDA + NH₄I | 0.0 |

| Formation of AcO-I | Intermediate Complex 1 | +5.6 |

| Transition State 1 (TS1) | +12.3 | |

| Acetyl this compound (AcO-I) + PhI + NH₃ | -15.4 | |

| Electrophilic Attack | π-Complex | -18.9 |

| Transition State 2 (TS2) | -4.5 | |

| Deprotonation | σ-Complex | -27.8 |

| Transition State 3 (TS3) | -25.1 | |

| Products | 4-Iodoaniline + Acetic Acid + PhI | -42.1 |

Table 1: Calculated relative free energies for the iodination of aniline with in situ generated acetyl this compound. Data sourced from reference[1].

Visualizing the Reaction Pathway

The following diagram illustrates the computationally determined mechanism for the formation of acetyl this compound and its subsequent reaction with aniline.

The Hypoiodous Acid Disproportionation Pathway

Experimental Protocols for Kinetic Studies

Kinetic studies of HOI disproportionation are typically conducted using UV-Vis spectrophotometry to monitor the concentration changes of iodine species over time.

-

Reaction Initiation: A solution of HOI is typically prepared by the hydrolysis of iodine in a basic solution, followed by acidification to the desired pH.

-

Monitoring: The reaction progress is monitored by measuring the absorbance at specific wavelengths corresponding to iodine species like I₂ or I₃⁻.

-

Conditions: Experiments are performed under controlled temperature, ionic strength, and pH, often using buffers such as phosphate (B84403) or borate (B1201080) to maintain a constant pH.

Quantitative Data: Experimental Rate Constants

Kinetic studies have identified several parallel pathways for the disproportionation of HOI, with rates dependent on the specific iodine species reacting.

| Reacting Species | Rate Law | Rate Constant (at 25°C) |

| HOI + HOI | k[HOI]² | k₁ = 0.3 M⁻¹s⁻¹ |

| HOI + OI⁻ | k[HOI][OI⁻] | k₂ = 15 M⁻¹s⁻¹ |

| HOI + HOI + HCO₃⁻ | k[HOI]²[HCO₃⁻] | k₃ = 50 M⁻²s⁻¹ |

| HOI + HOI + CO₃²⁻ | k[HOI]²[CO₃²⁻] | k₄ = 5000 M⁻²s⁻¹ |

| HOI + HOI + B(OH)₄⁻ | k[HOI]²[B(OH)₄⁻] | k₅ = 1700 M⁻²s⁻¹ |

Table 2: Experimentally determined rate constants for the uncatalyzed and buffer-catalyzed disproportionation of hypoiodous acid. Data sourced from reference[1].

Visualizing the Proposed Disproportionation Mechanism

Based on the experimental kinetic data, a multi-step mechanism for the disproportionation of hypoiodous acid can be proposed. The initial steps involve the formation of an I₂O intermediate, which is then further oxidized to iodate.

References

Spectroscopic Characterization of Hypoiodite Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize hypoiodite (IO⁻) and its related intermediates. This compound is a highly reactive iodine species, crucial as an intermediate in disinfection processes, atmospheric chemistry, and as a potent oxidizing agent in organic synthesis.[1][2] Due to its transient nature and rapid disproportionation in aqueous solutions, its characterization requires specialized and time-resolved spectroscopic methods.[2][3] This document details the experimental protocols for generating and analyzing these intermediates, presents key quantitative data, and illustrates the associated workflows and reaction pathways.

Generation of this compound for Spectroscopic Analysis

The instability of this compound necessitates its in situ generation for spectroscopic studies. Several methods are commonly employed.

Experimental Protocol 1: Alkaline Hydrolysis of Iodine A prevalent method for generating this compound in solution is the reaction of elemental iodine (I₂) with an alkali hydroxide (B78521), such as sodium hydroxide (NaOH).[2][3] This establishes an equilibrium that includes this compound, iodide, and iodate (B108269) ions. The reaction is typically initiated by mixing an aqueous solution of I₂ with a basic solution immediately prior to measurement.

Experimental Protocol 2: Reaction of Iodo-Complexes with Base A time-resolved UV-Visible spectroscopy study successfully generated this compound by reacting a solution of ICl₃⁻ with NaOH. This method allows for the observation of the this compound spectrum as a function of time, starting from the moment of mixing.

Experimental Protocol 3: The Mercuric Oxide-Iodine Method In organic chemistry, particularly for studying reaction mechanisms like the cleavage of 1,2-diols, this compound intermediates are generated using the mercuric oxide-iodine reagent.[4][5]

-

Procedure: A diol (e.g., 4 millimoles) is dissolved in an aprotic solvent (e.g., 50 ml).

-

An excess of yellow mercuric oxide-iodine reagent is added to the solution.

-

The mixture is stirred under a nitrogen atmosphere. For photolytic studies, the reaction vessel is irradiated (e.g., with a high-pressure mercury-arc lamp), while for thermal studies, it is shaken in the dark at a controlled temperature.[4][6]

Experimental Protocol 4: Enzymatic Generation In biological contexts, the lactoperoxidase (LPO) enzyme system generates this compound as part of the innate immune response.[2][7]

-

Procedure: The LPO enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into this compound (IO⁻).[7][8]

-

To prepare a sample for analysis, a solution of LPO can be incubated with H₂O₂ before being mixed with an ammonium (B1175870) iodide solution.[7][8]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for detecting this compound and monitoring its reaction kinetics, particularly its disproportionation. The identification of this compound via UV-Vis has been a subject of discussion, with some studies attributing specific absorption bands to this compound while others suggest the formation of related complexes.[9]

Quantitative Data: UV-Visible Absorption

The following table summarizes the absorption maxima (λmax) and molar extinction coefficients (ε) reported for this compound and related iodine(I) species.

| Species | λmax (nm) | ε (M⁻¹ cm⁻¹) | Solvent/Conditions | Reference |

| This compound (IO⁻) | ~363 | Not specified | Aqueous NaOH | |

| Hypoiodous Acid (HOI) | 350 | 60 | Aqueous, pH 6.0 | [10] |

| H₂OI₂ Complex | 365 (weakest) | Not specified | Aqueous (Theoretical) | [9] |

| tert-Butyl this compound | 370 | Not specified | Tetrahydrofuran (THF) | [11] |

| Bis(acetato-O)iodate(I) | 266 (shoulder) | 530 | Acetic Acid-Acetate Buffer | [12][13] |

Experimental Protocol: Time-Resolved UV-Visible Spectrophotometry Kinetic studies of this compound disproportionation are often performed using a stopped-flow apparatus coupled with a UV-Vis spectrophotometer.

-

Reactant Preparation: Solutions of the reactants (e.g., ICl₃⁻ and NaOH) are prepared at the desired concentrations.

-

Initiation: The reactant solutions are rapidly mixed, and the acquisition of spectra begins simultaneously.

-

Data Acquisition: Full spectra are recorded at regular time intervals to observe the decay of reactant species and the formation of products. The change in absorbance at a specific wavelength (e.g., 363 nm for IO⁻) is monitored over time. An isobestic point, where the total absorbance of the solution remains constant, can indicate a direct conversion of one species to another.

-

Analysis: The kinetic data is then fitted to an appropriate rate law to determine reaction order and rate constants.

Raman Spectroscopy

Raman spectroscopy provides detailed structural information by probing the vibrational modes of molecules. It has been successfully used to identify the characteristic I-O stretching vibrations of this compound and related transient species in solution.

Quantitative Data: Characteristic Raman Shifts

| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| This compound (IO⁻) | I-O Stretch | 430 ± 2 | [1][14] |

| I₂OH⁻ | I-O Stretch | 560 ± 2 | [1][14] |

| Iodite Intermediate (IO₂⁻) | Symmetric Stretch | 685 ± 2 | [1][14] |

| Iodate (IO₃⁻) | Nonpolar Stretch | ~800 | [1] |

Experimental Protocol: Flow System Raman Spectroscopy Due to the transient nature of the intermediates, a flow system is often necessary to obtain Raman spectra.

-

Instrumentation: A high-resolution double monochromator (e.g., SPEX 1403) is used, equipped with a sensitive detector like a photomultiplier tube operating in photon counting mode.[14]

-

Excitation Source: An argon-ion laser is typically used, with common excitation wavelengths of 514.5 nm or 488.0 nm and a power of approximately 900 mW at the sample.[14]

-

Sample Handling: Reactant solutions (e.g., I₂/I⁻ and NaOH) are driven by a pump into a mixing chamber.[14] The resulting solution flows through a glass capillary tube where it is interrogated by the laser beam. The time evolution of the reaction can be monitored by varying the flow rate or the distance between the mixing point and the laser focus.

-

Data Collection: Spectra are recorded over time. The intensities of the characteristic bands (e.g., 430 cm⁻¹ for IO⁻ and 560 cm⁻¹ for I₂OH⁻) are monitored to determine the kinetics of their formation and decay.[14]

Transient Absorption (TA) Spectroscopy

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique for studying short-lived excited states and reaction intermediates on timescales from femtoseconds to seconds.[15][16] While direct TA studies on this compound are not widely reported in the provided literature, the technique is ideally suited for investigating its formation and reaction dynamics, especially in photochemical processes.

Conceptual Protocol for this compound Characterization

-

Principle: A high-intensity "pump" laser pulse initiates a photochemical reaction to generate the this compound intermediate (e.g., by photolysis of a precursor molecule). A second, low-intensity "probe" pulse, often a broadband white-light continuum, passes through the sample at a precise time delay after the pump pulse.[15][16]

-

Measurement: The instrument measures the difference in the absorption spectrum of the probe light before and after the pump pulse (ΔA or ΔOD). This difference spectrum reveals features such as ground-state bleach (depletion of the reactant) and new absorption bands from the transient intermediates.[15][16]

-

Kinetics: By varying the time delay between the pump and probe pulses, the rise and decay of the transient absorption signals can be mapped, providing detailed kinetic information about the intermediate's lifetime and reaction pathways.

Reaction Pathways and Kinetics

The chemistry of this compound in aqueous solution is dominated by its disproportionation into iodide (I⁻) and iodate (IO₃⁻) ions. Spectroscopic studies have been vital in elucidating the complex, pH-dependent mechanism of this reaction.[17][18]

The overall reaction is often represented as: 5 HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O[12][13]

Studies combining Raman and UV-Vis spectroscopy have identified key intermediates and elementary reaction steps. The species I₂OH⁻ forms in the presence of iodide, and an intermediate with a Raman band at 685 cm⁻¹ has been assigned to the IO₂⁻ species.[14]

Quantitative Data: Elementary Rate Constants

The following rate constants were determined at 25°C for key steps in the disproportionation mechanism.[14]

| Reaction | Rate Constant (k) | Units |

| IO⁻ + IO⁻ → IO₂⁻ + I⁻ | 7.2 x 10⁻² | dm³ mol⁻¹ s⁻¹ |

| IO⁻ + HOI → IO₂⁻ + I⁻ + H⁺ | 40 | dm³ mol⁻¹ s⁻¹ |

| IO⁻ + I₂OH⁻ → IO₂⁻ + 2I⁻ + H⁺ | 6.0 | dm³ mol⁻¹ s⁻¹ |

| IO⁻ + IO₂⁻ → IO₃⁻ + I⁻ | 0.5 | dm³ mol⁻¹ s⁻¹ |

| I₂OH⁻ + IO₂⁻ → IO₃⁻ + 2I⁻ + H⁺ | 26 | dm³ mol⁻¹ s⁻¹ |

Conclusion

The spectroscopic characterization of this compound intermediates is a challenging yet critical task for understanding their role in chemical and biological systems. Time-resolved UV-Visible and Raman spectroscopies have proven to be invaluable tools for identifying these transient species and quantifying their complex reaction kinetics. The data and protocols outlined in this guide provide a framework for researchers engaged in the study of reactive iodine chemistry. Future advancements, particularly the application of ultrafast transient absorption spectroscopy, hold the promise of revealing even finer details of the formation, structure, and reactivity of these pivotal chemical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoiodous acid - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. This compound reaction: the fission of 1,2-diols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. This compound reaction: the mechanism of 1,2-diol fission - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. journals.co.za [journals.co.za]

- 7. Structural evidence of the oxidation of iodide ion into hyper‐reactive this compound ion by mammalian heme lactoperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural evidence of the oxidation of iodide ion into hyper-reactive this compound ion by mammalian heme lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. edinst.com [edinst.com]

- 16. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Hypoiodite-Mediated Haloform Reaction for Methyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The haloform reaction, a long-established and versatile tool in organic synthesis, provides a reliable method for the conversion of methyl ketones into carboxylic acids.[1][2] This reaction is particularly noteworthy as it represents a rare example of the oxidation of a ketone.[3] The hypoiodite-mediated version of this reaction, often referred to as the iodoform (B1672029) test, is especially useful for both the synthesis of carboxylic acids and the qualitative identification of methyl ketones, due to the formation of a characteristic yellow precipitate of iodoform (triiodomethane).[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the this compound-mediated haloform reaction of methyl ketones.

Principle and Mechanism

The haloform reaction proceeds in a three-stage mechanism when a methyl ketone is treated with a halogen (in this case, iodine) in the presence of a strong base, such as sodium hydroxide (B78521). The this compound ion (IO⁻) is generated in situ from the reaction of iodine and the hydroxide base.

The reaction mechanism can be summarized as follows:

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the methyl group of the ketone, leading to the formation of a resonance-stabilized enolate.

-

α-Halogenation: The nucleophilic enolate attacks an iodine molecule, resulting in an α-iodinated ketone. This process is repeated twice more, yielding a triiodomethyl ketone. The subsequent halogenations are faster than the first, as the electron-withdrawing effect of the iodine atom increases the acidity of the remaining α-hydrogens.[3]

-

Nucleophilic Acyl Substitution and Cleavage: A hydroxide ion attacks the electrophilic carbonyl carbon of the triiodomethyl ketone, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the carbon-carbon bond and the expulsion of the triiodomethyl anion (_CI₃), a stable leaving group.

-

Acid-Base Reaction: The triiodomethyl anion, a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and iodoform (CHI₃). The iodoform precipitates as a yellow solid.[4] Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to yield the final carboxylic acid product.

Applications in Research and Drug Development

The primary applications of the this compound-mediated haloform reaction include:

-

Synthesis of Carboxylic Acids: This reaction provides a straightforward method for converting methyl ketones into carboxylic acids with one less carbon atom. This is particularly useful in multi-step syntheses where a methyl ketone is a readily available precursor.[1]

-

Qualitative Analysis (Iodoform Test): The formation of a yellow iodoform precipitate is a reliable test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[3][4] This can be valuable for functional group determination in unknown compounds.

-

Synthesis of Haloforms: The reaction is a classic method for the preparation of iodoform, which has historical use as an antiseptic.

Data Presentation

Substrate Scope and Yields for the Synthesis of Carboxylic Acids

The this compound-mediated haloform reaction is effective for a variety of methyl ketones. A modified iodoform reaction using I₂ and t-BuOK in t-BuOH has been shown to be efficient for the conversion of a range of aromatic and heteroaromatic methyl ketones to their corresponding carboxylic acids.[5]

| Entry | Substrate (Methyl Ketone) | Product (Carboxylic Acid) | Yield (%)[5] |

| 1 | 4-Phenylbut-3-en-2-one | 3-Phenylpropenoic acid | 95 |

| 2 | 4'-Nitroacetophenone | 4-Nitrobenzoic acid | 85 |

| 3 | 4'-Cyanoacetophenone | 4-Cyanobenzoic acid | 83 |

| 4 | 4'-Methoxyacetophenone | 4-Methoxybenzoic acid | 82 |

| 5 | 2-Acetylfuran | Furan-2-carboxylic acid | 88 |

Qualitative Iodoform Test Results for Various Functional Groups

The iodoform test is highly specific for certain structural motifs.

| Compound Type | Result |

| Methyl ketones (R-CO-CH₃) | Positive |

| Acetaldehyde | Positive |

| Ethanol | Positive |

| Secondary alcohols with a methyl group on the carbinol carbon (R-CH(OH)CH₃) | Positive |

| Non-methyl ketones | Negative |

| Other aldehydes | Negative |

| Other primary alcohols | Negative |

| Tertiary alcohols | Negative |

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Acetophenone (B1666503)

This protocol details the conversion of acetophenone to benzoic acid via the haloform reaction using household bleach (a source of sodium hypochlorite, which generates this compound in the presence of iodide).

Materials:

-

Acetophenone

-

Household bleach (e.g., Clorox™, containing ~8.25% sodium hypochlorite)

-

10% Sodium hydroxide (NaOH) solution

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Ice

-

6" Test tube

-

Water bath

-

Hirsch funnel and filter flask

-

pH paper

Procedure:

-

To a 6" test tube, add 180 µL of acetophenone.

-

Add 6.3 mL of household bleach and 0.5 mL of 10% NaOH solution.

-

Heat the mixture in a water bath at approximately 75°C for 20 minutes, shaking frequently to ensure proper mixing.

-

After 20 minutes, remove the test tube from the water bath and add approximately 45 mg of sodium sulfite to quench any unreacted bleach.

-

Shake the mixture for 5 minutes.

-